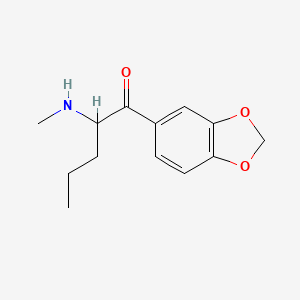

Pentylone

Overview

Description

- Pentylone, also known as β-Keto-Methyl benzo dioxolyl pentanamine, is a stimulant that was developed in the 1960s.

- It belongs to the class of substituted cathinones, which are derivatives of phenethylamine.

- This compound has been detected in products sold under various names, including “NRG-1” and “NRG-3,” often in combination with other cathinone derivatives .

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for pentylone are not widely documented.

- it is likely synthesized through chemical reactions involving precursor compounds.

- Researchers have identified this compound as a metabolite of N,N-dimethylthis compound .

Chemical Reactions Analysis

- Pentylone may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions remain unspecified due to limited available data.

- The major products formed from these reactions are not well-documented.

Scientific Research Applications

Behavioral Studies

In controlled studies involving Wistar rats, pentylone was administered to assess its locomotor and reinforcing effects. The results demonstrated dose-dependent increases in locomotion, indicating its stimulant properties. The maximum effect was observed at doses ranging from 0.5 to 10 mg/kg . Such findings suggest potential applications in understanding the behavioral mechanisms underlying stimulant use and abuse.

Psychoactive Drug Research

This compound's classification as a psychoactive substance raises questions about its therapeutic applications. While primarily recognized for its stimulant effects, there is ongoing research into its potential use in treating mood disorders or conditions characterized by low energy levels. However, due to its association with recreational use and potential for abuse, further investigation is required to establish safe therapeutic protocols.

Case Studies

A systematic review of psychoactive substances indicated that this compound has been involved in several case reports highlighting its effects on users. These reports often detail adverse reactions and highlight the need for careful monitoring when considering any therapeutic use of this compound .

Detection and Analysis

This compound's emergence in illicit drug markets necessitates robust detection methods for forensic analysis. Techniques such as capillary electrophoresis have been employed to separate and identify this compound in biological samples, contributing to forensic toxicology efforts . This capability is critical for law enforcement and public health officials in addressing the challenges posed by novel psychoactive substances.

Reference Material

Organizations like the World Health Organization have recognized this compound as a reference material for scientific research and forensic applications. Its inclusion in critical reviews underscores the importance of understanding its pharmacological profile to inform policy and intervention strategies .

Summary of Findings

Mechanism of Action

- Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin releasing agent.

- It affects neurotransmitter levels by blocking their reuptake and promoting their release.

- The exact molecular targets and pathways involved require further investigation.

Comparison with Similar Compounds

- Pentylone shares similarities with other cathinones, such as α-PVP, dithis compound, and N-ethylthis compound.

- Its uniqueness lies in its specific chemical structure and pharmacological effects.

Biological Activity

Pentylone, a synthetic cathinone, is structurally related to other psychoactive substances such as methylone and butylone. Its biological activity primarily involves interactions with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, effects on locomotion and reinforcement in animal models, and its potential for abuse.

This compound is chemically classified as a β-keto amphetamine, which influences its activity at various neurotransmitter systems. The compound has been shown to possess hybrid activity , acting as a DAT blocker while functioning as a substrate for SERT. This dual action leads to increased levels of extracellular dopamine and serotonin, contributing to its stimulant effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the length of the carbon chain in synthetic cathinones affects their potency and selectivity for DAT and SERT. For this compound, the α-carbon chain length enhances its selectivity for DAT compared to butylone, making it a more potent inhibitor at this site.

In Vitro Studies

In vitro assays have demonstrated that this compound acts as an efficacious uptake blocker at both DAT and SERT. The IC50 values for inhibiting dopamine uptake are significantly lower than those for serotonin uptake, indicating a preferential action on dopaminergic pathways:

| Transporter | IC50 Value (μM) | Effect |

|---|---|---|

| DAT | 0.12 ± 0.01 | Uptake inhibition |

| SERT | 1.36 ± 0.10 | Weaker inhibition |

These findings suggest that this compound has a higher affinity for DAT compared to SERT, which is consistent with its stimulant properties observed in behavioral studies .

In Vivo Studies

Animal studies have shown that this compound administration leads to significant increases in locomotor activity. For instance, doses ranging from 0.5 to 10 mg/kg administered intraperitoneally resulted in dose-dependent increases in locomotion among male and female rats. The maximum locomotor effect was comparable to that observed with other stimulants like methylone but exhibited longer-lasting effects .

Reinforcing Effects

This compound has been evaluated for its reinforcing properties using intravenous self-administration (IVSA) protocols in rats. The results indicated that this compound could substitute for methamphetamine and cocaine in these models, suggesting potential abuse liability:

- Self-administration rates : this compound showed higher rates of self-administration compared to methylone but was less potent than α-PVP or α-PHP.

- Locomotor activity : Increases were noted after doses above 1 mg/kg, with sustained hyperthermia observed following higher doses .

Case Studies and Toxicological Reports

Reports of acute poisoning involving this compound have emerged, highlighting its presence in polydrug use cases. A study indicated that this compound was detected alongside other psychoactive substances in toxicology screenings, raising concerns about its role in fatalities associated with drug overdoses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying pentylone and its analogs in seized materials?

this compound and its derivatives (e.g., N-butyl this compound) can be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters such as splitless injection (1 µL), collison energy spread (35±15 eV), and mass scan ranges of 40–550 m/z . Retention time alignment with reference standards (e.g., Cayman Chemical’s N-butyl this compound at 5.94–6.20 min) and spectral matching are critical for confirmation . SWATH® acquisition with 27 windows enhances precursor isolation in complex matrices .

Q. How is wastewater-based epidemiology (WBE) applied to monitor this compound usage trends?

WBE involves sampling wastewater to quantify this compound metabolites via high-resolution mass spectrometry. A 2024 Australian study reported a 75% increase in this compound detection, attributed to its substitution for regulated stimulants like MDMA. Methodologies include solid-phase extraction, isotopic dilution, and normalization to population biomarkers to estimate community-level consumption .

Q. What structural features distinguish this compound from other synthetic cathinones?

this compound’s α-propyl chain and methylenedioxy functional group differentiate it from analogs like methylone (α-methyl) or butylone. These structural variations increase lipophilicity, affecting pharmacokinetics (e.g., higher plasma concentrations in rats) . Infrared (IR) spectroscopy (1420–1280 cm⁻¹ range) and gas chromatography-mass spectrometry (GC-MS) can resolve these differences .

Q. What are the primary pharmacological effects of this compound compared to other cathinones?

this compound exhibits dual mechanisms: serotonin-norepinephrine-dopamine reuptake inhibition (similar to MDMA) and prolonged stimulant effects (resembling methamphetamine). Rodent studies indicate higher potency than mephedrone, with dose-dependent risks of hyperthermia and cardiotoxicity .

Advanced Research Questions

Q. How is chiral separation achieved for this compound enantiomers, and what is their absolute configuration?

Chiral separation uses HPLC with polysaccharide-based columns and electronic circular dichroism (ECD). For this compound hydrochloride, (S)- and (R)-enantiomers elute at distinct retention times. Absolute configuration is determined via Boltzmann-weighted simulated ECD spectra (B3LYP/6-311++G(d,p)), achieving similarity indices >0.75 .

Q. What conformational dynamics of this compound are revealed by DFT and vibrational spectroscopy?

Density functional theory (DFT) at B3LYP/6-311++G(d,p) identifies nine stable conformers in aqueous solution, dominated by dihedral angle α1 variations. Vibrational circular dichroism (VCD) spectra (1750–1263 cm⁻¹) show distinct band patterns for conformers, validated by Boltzmann distributions and solvent-effect simulations .

Q. What metabolic pathways and biomarkers are associated with this compound in human specimens?

In vitro human liver microsome assays and LC-QTOF analysis reveal four metabolites, including β-ketone reduction to a secondary alcohol. This reduced metabolite serves as a unique biomarker, detectable in blood (12–50,000 ng/mL) and oral fluid (12.6–1,377 ng/mL) via LC-MS/MS .

Q. How do zebrafish conditioned place preference (CPP) models assess this compound’s addictive potential?

Zebrafish are dosed with 20–60 mg/kg this compound during conditioning phases. Dose-dependent CPP is analyzed via two-way ANOVA, with post hoc Tukey tests confirming significant preference shifts (p<0.05). This model links behavioral reinforcement to dopaminergic signaling modulation .

Q. What limitations exist in differentiating this compound analogs using IR and VCD spectroscopy?

IR spectra (1750–1250 cm⁻¹) show overlapping bands for methylone and this compound due to shared functional groups. VCD improves differentiation (1400–1263 cm⁻¹ range) but requires high signal-to-noise ratios to resolve conformational subtleties. Sensitivity remains lower than mass spectrometry .

Q. How are quantitative confirmations of this compound performed in forensic toxicology?

Validated LC-MS/MS methods (per SWGTOX guidelines) quantify this compound in biological matrices with parameters including linearity (1–1000 ng/mL), precision (CV <15%), and LOD/LOQ (0.5/1 ng/mL). Co-detection of novel opioids (e.g., fentanyl analogs) necessitates multi-analyte panels .

Methodological Notes

- Retention Time Variability : Discrepancies in N-butyl this compound retention times (5.94 vs. 6.20 min) highlight the need for lab-specific method validation .

- Spectroscopic Scaling : ECD/IR spectra require scaling factors (0.96–0.99) to align experimental and simulated data, ensuring accurate conformational assignments .

- Statistical Frameworks : ANOVA and post hoc tests (e.g., Tukey) are critical for behavioral studies, controlling for dose-dependent and inter-species variability .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMLULIEUUXXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014183 | |

| Record name | Pentylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698963-77-8 | |

| Record name | Pentylone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698963-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698963778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTYLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN39WGH0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.